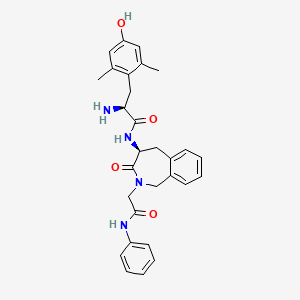

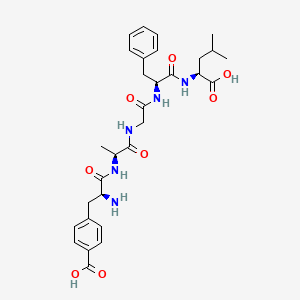

H-Cxp-ala-Gly-Phe-leu-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

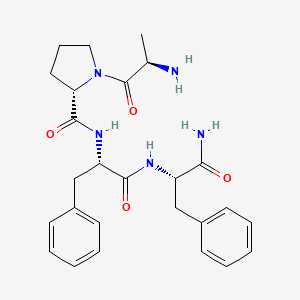

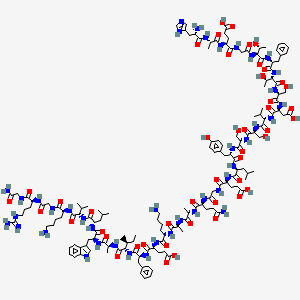

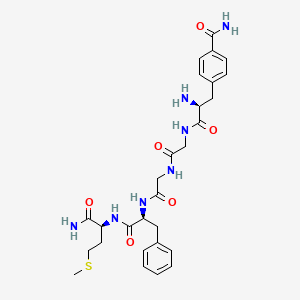

H-Cxp-ala-Gly-Phe-leu-OH ist eine synthetische Peptidverbindung, die aufgrund ihrer einzigartigen Struktur und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung besteht aus einer Sequenz von Aminosäuren, nämlich Cystein, Alanin, Glycin, Phenylalanin und Leucin, die zu ihren besonderen Eigenschaften und Funktionalitäten beitragen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-Cxp-ala-Gly-Phe-leu-OH erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS), ein weit verbreitetes Verfahren zum Aufbau von Peptiden. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an ein festes Harz, gefolgt von der sequenziellen Zugabe geschützter Aminosäuren. Jede Aminosäure wird unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt. Nach der Assemblierung der Peptidkette wird die Verbindung vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Reproduzierbarkeit zu verbessern. Die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) ist für die Reinigung des Endprodukts unerlässlich, um seine Reinheit und Qualität zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Cysteinrest im Peptid kann oxidiert werden, um Disulfidbrücken zu bilden, die die Stabilität und Konformation des Peptids beeinflussen können.

Reduktion: Während der Oxidation gebildete Disulfidbrücken können mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolgruppen reduziert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie DTT für die Reduktion. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifischem pH-Wert und Temperatur, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die Oxidation des Cysteinrests zur Bildung von disulfidverbrückten Dimeren oder Strukturen höherer Ordnung .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Modellpeptid für die Untersuchung von Peptidsynthese, Faltung und Stabilität verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. So kann das Peptid beispielsweise an Opioidrezeptoren binden, ihre Aktivität modulieren und die nachgeschalteten Signalwege beeinflussen. Diese Interaktion kann zu verschiedenen physiologischen Wirkungen führen, wie z. B. Hemmung der Adenylatcyclase-Aktivität und Reduktion der Neurotransmitterfreisetzung .

Analyse Chemischer Reaktionen

Types of Reactions

H-Cxp-ala-Gly-Phe-leu-OH can undergo various chemical reactions, including:

Oxidation: The cysteine residue in the peptide can be oxidized to form disulfide bonds, which can influence the peptide’s stability and conformation.

Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cysteine residue results in the formation of disulfide-linked dimers or higher-order structures .

Wissenschaftliche Forschungsanwendungen

H-Cxp-ala-Gly-Phe-leu-OH has a wide range of applications in scientific research:

Chemistry: The compound is used as a model peptide for studying peptide synthesis, folding, and stability.

Wirkmechanismus

The mechanism of action of H-Cxp-ala-Gly-Phe-leu-OH involves its interaction with specific molecular targets and pathways. For instance, the peptide can bind to opioid receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, such as inhibition of adenylate cyclase activity and reduction of neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

H-Cxp-ala-Gly-Phe-leu-OH kann mit anderen ähnlichen Peptiden verglichen werden, wie z. B.:

Gly-Phe-Leu-Gly (GFLG): Eine Tetrapeptidsequenz, die in Cathepsin-sensitiven Arzneimitteltransportsystemen verwendet wird.

H-SER-ASN-ASN-PHE-GLY-ALA-ILE-LEU-SER-SER-OH: Ein weiteres Peptid, das in der Diabetesforschung verwendet wird.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Aminosäuresequenz, die ihm besondere Eigenschaften und Funktionalitäten verleiht und ihn für eine Vielzahl von Anwendungen in Forschung und Industrie geeignet macht.

Eigenschaften

Molekularformel |

C30H39N5O8 |

|---|---|

Molekulargewicht |

597.7 g/mol |

IUPAC-Name |

4-[(2S)-2-amino-3-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoic acid |

InChI |

InChI=1S/C30H39N5O8/c1-17(2)13-24(30(42)43)35-28(39)23(15-19-7-5-4-6-8-19)34-25(36)16-32-26(37)18(3)33-27(38)22(31)14-20-9-11-21(12-10-20)29(40)41/h4-12,17-18,22-24H,13-16,31H2,1-3H3,(H,32,37)(H,33,38)(H,34,36)(H,35,39)(H,40,41)(H,42,43)/t18-,22-,23-,24-/m0/s1 |

InChI-Schlüssel |

YGSPIRVSMFDGND-IMNFJDCFSA-N |

Isomerische SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)C(=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848964.png)

![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)

![4-chloro-N-[(2,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848977.png)